molecular formula C12H17N5O5 B15131046 2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one

Cat. No.: B15131046
M. Wt: 311.29 g/mol
InChI Key: MTWCJIDEGMEQET-AJPXHITESA-N
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Description

8-Methyl-2’-O-methylguanosine is a modified nucleoside that has garnered significant attention in the field of nucleic acid research. This compound is characterized by the addition of a methyl group at the C8 position of guanosine and an O-methyl group at the 2’ position of the ribose sugar. These modifications enhance the stability and functionality of RNA molecules, making 8-methyl-2’-O-methylguanosine a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-2’-O-methylguanosine involves the methylation of guanosine at the C8 position followed by the methylation of the ribose sugar at the 2’ position. The process typically begins with the protection of the hydroxyl groups of guanosine, followed by selective methylation at the C8 position using methyl iodide or a similar methylating agent. The protected intermediate is then subjected to O-methylation at the 2’ position using methyl triflate or another suitable reagent. The final step involves deprotection to yield 8-methyl-2’-O-methylguanosine .

Industrial Production Methods: While specific industrial production methods for 8-methyl-2’-O-methylguanosine are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the consistent production of high-quality 8-methyl-2’-O-methylguanosine .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2’-O-methylguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides .

Scientific Research Applications

8-Methyl-2’-O-methylguanosine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 8-methyl-2’-O-methylguanosine exerts its effects is through the stabilization of RNA structures. The methyl groups at the C8 and 2’ positions enhance the stability of RNA by promoting the formation of the Z-RNA conformation. This stabilization is crucial for various biological processes, including the interferon-response pathway and viral inhibition . The compound interacts with specific proteins, such as the Zα domain of the RNA-editing enzyme ADAR1, which binds to Z-RNA and Z-DNA .

Comparison with Similar Compounds

Uniqueness: 8-Methyl-2’-O-methylguanosine is unique due to the combined presence of methyl groups at both the C8 and 2’ positions. This dual modification significantly enhances the stability of RNA structures, particularly Z-RNA, under physiological conditions. This makes it a valuable tool for studying RNA biology and developing nucleic acid-based technologies .

Properties

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-imino-8-methyl-5H-purin-6-one

InChI

InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5-8,11,18-19H,3H2,1-2H3,(H2,13,16,20)/t5-,6?,7-,8-,11-/m1/s1

InChI Key

MTWCJIDEGMEQET-AJPXHITESA-N

Isomeric SMILES

CC1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

Canonical SMILES

CC1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)OC

Origin of Product

United States

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